3-(Dimethylamino)-1-(2-thienyl)-2-buten-1-one

Overview

Description

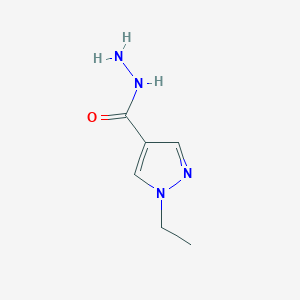

3-(Dimethylamino)-1-(2-thienyl)-2-buten-1-one is a useful research compound. Its molecular formula is C10H13NOS and its molecular weight is 195.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Antidepressants

3-(Dimethylamino)-1-(2-thienyl)-2-buten-1-one is significant in the synthesis of chiral compounds, which are key intermediates for antidepressant medications. A study focused on semi-rational engineering of a carbonyl reductase enzyme demonstrated the catalyzed reduction of this compound to produce chiral γ-amino alcohols, crucial for antidepressant synthesis (Zhang et al., 2015).

Electro-Optical Properties

The compound's derivatives show promising electro-optical properties, making them suitable for applications in electronic and optical devices. A study elucidated the electronic structure, optical, charge transport, and nonlinear optical properties of such derivatives, highlighting their potential in n-channel charge transport applications (Irfan et al., 2017).

Crystal and Molecular Structure Studies

Crystallographic studies have examined the crystal structures of derivatives of this compound, providing insights into the interactions between molecules in solid state, which is crucial for material science applications (Chruszcz et al., 2002).

Spectroscopic and Quantum Chemistry Studies

This compound's derivatives have been explored using spectroscopy and quantum chemistry methods, revealing their molecular structures and properties such as vibrational frequencies and electronic absorption spectra. These findings are vital for understanding the chemical properties and potential applications in molecular docking and drug discovery (Ramesh et al., 2020).

Photophysical Properties and Laser Activity

The photophysical properties and laser activity of derivatives, such as 3-(4′-dimethylaminophenyl)-1-(2-thienyl)prop-2-en-1-one, have been investigated. These studies show the compound's potential as a solvatochromic fluorophore with applications in laser technology (Gaber et al., 2008).

Nonlinear Optical Properties

The compound's derivatives display interesting nonlinear optical properties, suggesting their use in optical device applications like optical limiters. This has been demonstrated through techniques such as z-scan with nanosecond laser pulses (Rahulan et al., 2014).

Synthesis of Diverse Chemical Libraries

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride has been used as a starting material for alkylation and ring closure reactions, generating a wide range of structurally diverse compounds. This flexibility is important for developing novel chemical entities for various applications (Roman, 2013).

Mechanism of Action

Target of Action

It is known that n,n-dimethyl enaminones, a class of compounds to which this molecule belongs, are used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . These derivatives have shown biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .

Mode of Action

It is known that the configuration of side chains in similar molecules can significantly influence the intermolecular interaction and aggregation morphology of organic small molecule acceptors .

Biochemical Pathways

N,n-dimethyl enaminones are known to be involved in the synthesis of a broad range of heterocyclic and fused heterocyclic derivatives .

Result of Action

It is known that similar molecules with thienyl outer side chains can influence photovoltaic performance, indicating potential applications in organic solar cells .

Action Environment

It is known that the configuration of side chains in similar molecules can significantly influence their properties .

Properties

IUPAC Name |

(E)-3-(dimethylamino)-1-thiophen-2-ylbut-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c1-8(11(2)3)7-9(12)10-5-4-6-13-10/h4-7H,1-3H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGSXJMLDZJGIZ-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C1=CC=CS1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C1=CC=CS1)/N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70420731 | |

| Record name | 3-(dimethylamino)-1-(2-thienyl)-2-buten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112677-16-4 | |

| Record name | 3-(dimethylamino)-1-(2-thienyl)-2-buten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6'-fluoro-2',3'-dihydro-2H,5H-spiro[imidazolidine-4,4'-thiochromene]-2,5-dione 1',1'-dioxide](/img/structure/B1275337.png)

![4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275344.png)

![4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde](/img/structure/B1275347.png)